molecular formula C19H20FNO2 B4035027 (4-ethoxyphenyl)(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone

(4-ethoxyphenyl)(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone

Cat. No.: B4035027
M. Wt: 313.4 g/mol
InChI Key: UXOJKSASFCORAP-UHFFFAOYSA-N
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Description

(4-ethoxyphenyl)(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone is a useful research compound. Its molecular formula is C19H20FNO2 and its molecular weight is 313.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-ethoxybenzoyl)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline is 313.14780704 g/mol and the complexity rating of the compound is 408. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Spiro Heterocyclization Studies

Research has explored the interactions of quinoline derivatives, similar to 1-(4-ethoxybenzoyl)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline, in the context of spiro heterocyclization. This involves reactions that yield complex heterocyclic structures, which are significant in medicinal chemistry (Bannikova et al., 2005).

Quinoline Derivatives in Biochemistry and Medicine

Quinoline derivatives are recognized for their role as efficient fluorophores, being extensively used in biochemistry and medicine to study various biological systems. This includes applications in DNA fluorophores, with a focus on fused aromatic systems containing heteroatoms (Aleksanyan & Hambardzumyan, 2013).

Enhancing Drug Discovery Processes

The modification and improvement of synthetic routes for compounds like 1-(4-ethoxybenzoyl)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline have been crucial in drug discovery. Techniques such as telescoping processes have been implemented to enhance efficiency in the synthesis of key intermediates (Nishimura & Saitoh, 2016).

Fluorescent Zinc Sensors

The development of bisquinoline derivatives, including compounds structurally related to 1-(4-ethoxybenzoyl)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline, has contributed significantly to the creation of fluorescent zinc sensors. These compounds exhibit zinc ion-induced fluorescence, which is vital for biochemical analyses (Mikata et al., 2009).

Antibacterial Activity of Quinolones

Quinolone compounds, which are chemically related to the subject compound, have been studied for their antibacterial activities. These studies involve exploring various heterocyclic substituents and their effects on in vitro antibacterial potency, especially against Gram-positive organisms (Cooper et al., 1990).

Metabolite Identification and Transporter-Mediated Excretion

Research on metabolites of compounds structurally similar to 1-(4-ethoxybenzoyl)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline, like YM758, has been insightful in understanding transporter-mediated renal and hepatic excretion. This is crucial for pharmacokinetics and drug development (Umehara et al., 2009).

Properties

IUPAC Name

(4-ethoxyphenyl)-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO2/c1-3-23-17-9-6-14(7-10-17)19(22)21-13(2)4-5-15-12-16(20)8-11-18(15)21/h6-13H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOJKSASFCORAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2C(CCC3=C2C=CC(=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-ethoxyphenyl)(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.